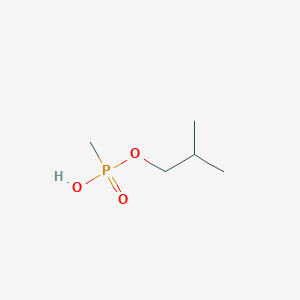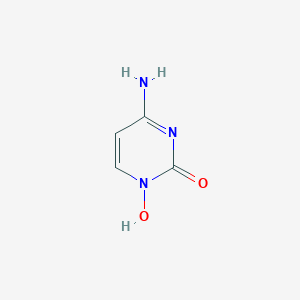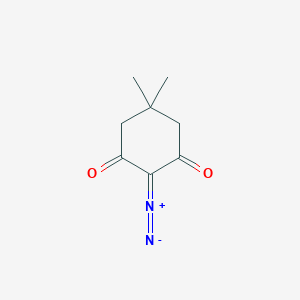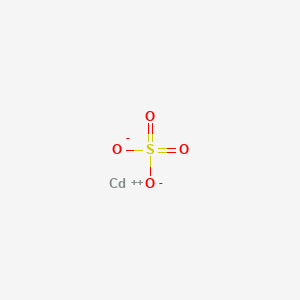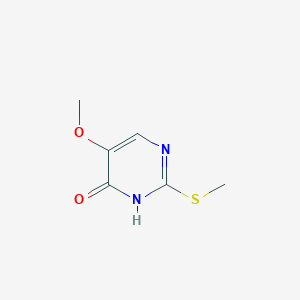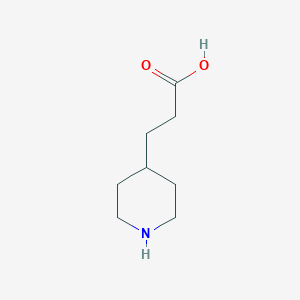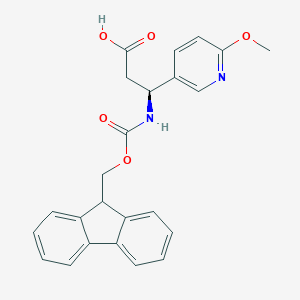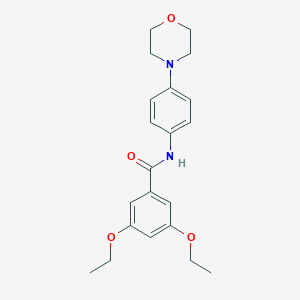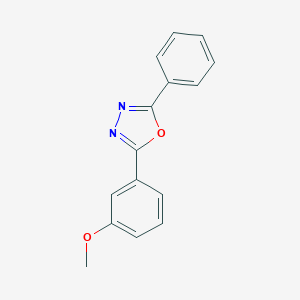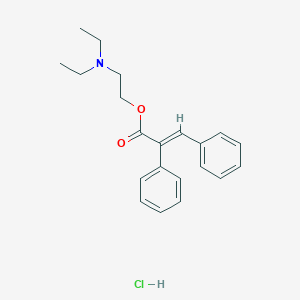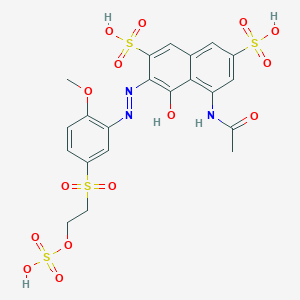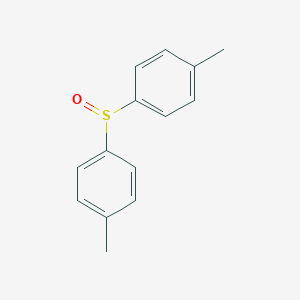
p-Tolyl sulfoxide
Übersicht
Beschreibung
p-Tolyl sulfoxide is a chemical compound with the linear formula (CH3C6H4)2SO . It has a molecular weight of 230.33 .
Synthesis Analysis
The synthesis of p-Tolyl sulfoxide has been explored in various studies. For instance, it has been used to prepare ®-(+)-methyl 3,5-dimethoxy-6-[8-oxo-9-(p-tolylsulfinyl) nonyl] benzoate, an intermediate for ®-lasiodiplodin synthesis . Another study demonstrated that (S)-(-)-Methyl p-tolyl sulfoxide can be used as a nucleophilic reagent to synthesize optically active β-disulfoxides .
Molecular Structure Analysis
The molecular structure of p-Tolyl sulfoxide has been studied using various methods. A pure rotational spectrum of methyl p-tolyl sulfoxide (MTSO) was studied using chirped-pulse Fourier transform microwave spectroscopy in the frequency range of 18–26 GHz . The effective ground state (r0) geometry was derived using the rotational constants from the parent species and the 34 S and eight 13 C singly substituted isotopologues .
Chemical Reactions Analysis
p-Tolyl sulfoxide has been involved in various chemical reactions. For example, it has been used in the allylation of aldehydes in the presence of allyltrichlorosilane . Another study showed that it can participate in Pd-catalysed Suzuki cross-couplings .
Physical And Chemical Properties Analysis
p-Tolyl sulfoxide has a melting point of 94-96 °C (lit.) . Its InChI key is MJWNJEJCQHNDNM-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
1. Addition to N-(PMP)Arylaldimines
- Application Summary: p-Tolyl sulfoxide is used in the addition of lithium methyl p-tolyl sulfoxide to N-(PMP)Arylaldimines. This reaction is a powerful tool in asymmetric synthesis .
- Methods of Application: The reaction involves kinetically controlled additions of lithium methyl p-tolyl sulfoxide to N-PMP(imines) derived from a series of aromatic aldehydes having a variable degree of fluorination .
- Results: The reaction occurs with a progressively higher stereocontrol in favor of (2 S, RS)-β-aminosulfoxides with decreasing the number of fluorine atoms on the N-arylidene groups .
2. Biotechnological Production of Chiral Organic Sulfoxides
- Application Summary: p-Tolyl sulfoxide is used in the biotechnological production of chiral organic sulfoxides, which are important compounds that act as chiral auxiliaries in numerous asymmetric reactions and as intermediates in chiral drug synthesis .
- Methods of Application: The production process involves the stereoselective oxidation of sulfides, facilitated by oxygenases and peroxidases from various microbial resources .
- Results: The process has been successfully used for the production of esomeprazole, a proton pump inhibitor used in the treatment of gastric-acid-related disorders .
3. Synthesis of ®-Lasiodiplodin
- Application Summary: p-Tolyl sulfoxide is used to prepare ®-(+)-methyl 3,5-dimethoxy-6-[8-oxo-9-(p-tolylsulfinyl) nonyl] benzoate, an intermediate for ®-lasiodiplodin synthesis .
- Methods of Application: The anions of p-Tolyl sulfoxide undergo addition reaction with nitrones to form optically active a-substituted N-hydroxylamines .
- Results: The result is the synthesis of ®-lasiodiplodin .
4. Synthesis of Optically Active β-Disulfoxides
- Application Summary: p-Tolyl sulfoxide is used as a nucleophilic reagent to synthesize optically active β-disulfoxides .
- Methods of Application: The synthesis involves reacting p-Tolyl sulfoxide with arenesulfinic esters via the formation of α-sulfinylcarbanion .
- Results: The result is the synthesis of optically active β-disulfoxides .
5. Preparation of Homoallylic Alcohols
- Application Summary: Methyl p-Tolyl sulfoxide may be used as a catalyst in the preparation of homoallylic alcohols by the allylation of aldehydes with allyltrichlorosilane .
- Methods of Application: The reaction involves the use of methyl p-Tolyl sulfoxide as a catalyst in the allylation of aldehydes with allyltrichlorosilane .
- Results: The result is the synthesis of homoallylic alcohols .
6. Synthesis of Molybdenum Chlorocomplexes
- Application Summary: Methyl p-Tolyl sulfoxide may be used as a ligand in the synthesis of molybdenum chlorocomplexes .
- Methods of Application: The synthesis involves the use of methyl p-Tolyl sulfoxide as a ligand in the reaction with molybdenum chloride .
- Results: The result is the synthesis of molybdenum chlorocomplexes .
7. Catalyst in the Preparation of Homoallylic Alcohols
- Application Summary: Methyl p-Tolyl sulfoxide may be used as a catalyst in the preparation of homoallylic alcohols by the allylation of aldehydes with allyltrichlorosilane .
- Methods of Application: The reaction involves the use of methyl p-Tolyl sulfoxide as a catalyst in the allylation of aldehydes with allyltrichlorosilane .
- Results: The result is the synthesis of homoallylic alcohols .
8. Ligand in the Synthesis of Molybdenum Chlorocomplexes
- Application Summary: Methyl p-Tolyl sulfoxide may be used as a ligand in the synthesis of molybdenum chlorocomplexes .
- Methods of Application: The synthesis involves the use of methyl p-Tolyl sulfoxide as a ligand in the reaction with molybdenum chloride .
- Results: The result is the synthesis of molybdenum chlorocomplexes .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-4-(4-methylphenyl)sulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWNJEJCQHNDNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170296 | |
| Record name | Benzene, 1,1'-sulfinylbis(4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | p-Tolyl sulfoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21605 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
p-Tolyl sulfoxide | |
CAS RN |
1774-35-2 | |
| Record name | 1,1′-Sulfinylbis[4-methylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1774-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluene, 1,1'-sulfinylbis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tolyl sulfoxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-sulfinylbis(4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(p-tolyl)sulphoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



